H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2
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Overview
Description
San 201-456 is a cyclic hexapeptide somatostatin analog. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. San 201-456 mimics the biological activity of somatostatin, making it a valuable compound for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
San 201-456 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of San 201-456 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
San 201-456 undergoes various chemical reactions, including:
Oxidation: The oxidation of the thiol groups in the cysteine residues can form disulfide bonds, stabilizing the cyclic structure.
Reduction: Reduction of disulfide bonds can break the cyclic structure, leading to linear peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides.
Substitution: Peptide analogs with modified biological activities.
Scientific Research Applications
San 201-456 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating endocrine functions and neurotransmission.
Medicine: Explored for potential therapeutic applications in treating diseases related to somatostatin dysregulation, such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
San 201-456 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones and neurotransmitters. The molecular targets include somatostatin receptor subtypes 1-5, which are involved in different signaling pathways that regulate cell proliferation, hormone secretion, and neurotransmission .
Comparison with Similar Compounds
San 201-456 is compared with other somatostatin analogs, such as:
Octreotide: A synthetic octapeptide with a longer half-life than natural somatostatin.
Lanreotide: Another synthetic analog with similar applications but different pharmacokinetic properties.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.
San 201-456 is unique due to its specific cyclic structure and the presence of disulfide bonds, which confer stability and specificity in binding to somatostatin receptors .
Properties
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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